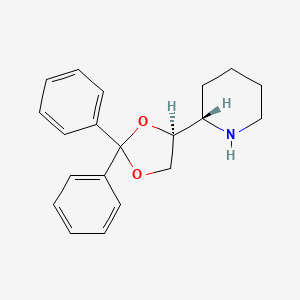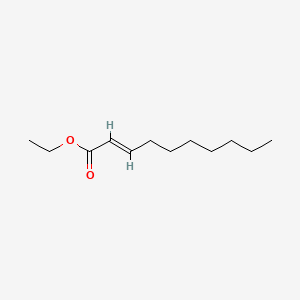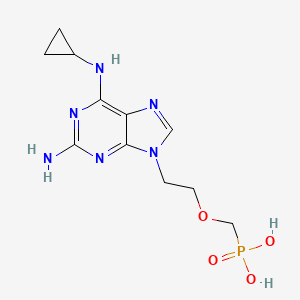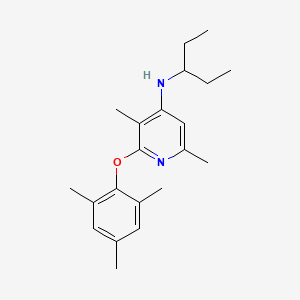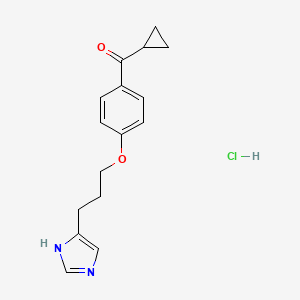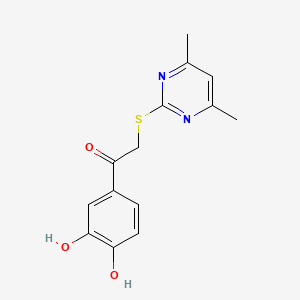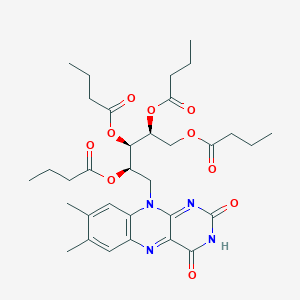
Hibon
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Tetraburato de Riboflavina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del Tetraburato de Riboflavina implica sus propiedades antioxidantes. Inhibe la absorción de oxígeno por la peroxidación lipídica y exhibe su acción antioxidante al abstraer átomos de hidrógeno de grupos metilenos activos de ácidos grasos poliinsaturados durante las reacciones enzimáticas de oxidación-reducción . Esta acción ayuda a reducir el estrés oxidativo y mejorar el metabolismo lipídico en los sistemas biológicos .
Safety and Hazards
It is advised to avoid breathing mist, gas or vapours of Riboflavin Tetrabutyrate. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Riboflavine Tetrabutyrate plays a crucial role in various biochemical reactions, primarily due to its ability to act as a coenzyme in redox reactions. It interacts with several enzymes, including flavoproteins such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These interactions facilitate electron transfer processes essential for cellular respiration and energy production. The compound’s redox properties enable it to participate in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems .
Cellular Effects
Riboflavine Tetrabutyrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances mitochondrial function by serving as a cofactor for enzymes involved in the electron transport chain and β-oxidation of fatty acids. Additionally, it plays a role in maintaining redox homeostasis and protecting cells from oxidative stress. The compound’s impact on gene expression is mediated through its involvement in chromatin remodeling and DNA repair processes .
Molecular Mechanism
At the molecular level, Riboflavine Tetrabutyrate exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for flavoproteins, facilitating their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation. Furthermore, Riboflavine Tetrabutyrate influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Riboflavine Tetrabutyrate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur upon prolonged exposure to light and heat. Long-term studies have shown that Riboflavine Tetrabutyrate maintains its antioxidant properties and continues to support cellular function over extended periods. Its efficacy may diminish with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of Riboflavine Tetrabutyrate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved mitochondrial function. At high doses, Riboflavine Tetrabutyrate may induce toxic effects, including oxidative stress and tissue damage. These adverse effects are dose-dependent and highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Riboflavine Tetrabutyrate is involved in several metabolic pathways, primarily through its conversion to FAD and FMN. These cofactors participate in various enzymatic reactions, including those in the citric acid cycle, electron transport chain, and fatty acid β-oxidation. The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Riboflavine Tetrabutyrate is transported and distributed through specific transporters and binding proteins. It is absorbed at the luminal surface of the small intestine and enters the bloodstream, where it is distributed to various tissues. The compound penetrates the blood-brain barrier and is taken up by neurons and astrocytes. Its transport and distribution are facilitated by riboflavin transporters, ensuring its availability for cellular processes .
Subcellular Localization
Riboflavine Tetrabutyrate exhibits specific subcellular localization, primarily within mitochondria and the nucleus. In mitochondria, it supports the function of the electron transport chain and oxidative phosphorylation. In the nucleus, it is involved in DNA repair and chromatin remodeling. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments .
Métodos De Preparación
El Tetraburato de Riboflavina se sintetiza mediante la esterificación de la riboflavina con ácido butírico. El proceso implica la reacción de la riboflavina con anhídrido butírico en presencia de un catalizador, típicamente un catalizador ácido como el ácido sulfúrico . La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la esterificación completa de la molécula de riboflavina. El producto se purifica luego mediante cristalización u otras técnicas de separación para obtener Tetraburato de Riboflavina puro .
Análisis De Reacciones Químicas
El Tetraburato de Riboflavina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Exhibe actividad antioxidante y de eliminación de peróxidos lipídicos, lo que la hace útil para inhibir la peroxidación lipídica . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El Tetraburato de Riboflavina es único en comparación con otros derivados de la riboflavina debido a su naturaleza lipófila y su mayor estabilidad. Los compuestos similares incluyen:
Tetraceto de Riboflavina: Otra forma esterificada de riboflavina, pero con ácido acético en lugar de ácido butírico.
Flavín Mononucleótido (FMN): Un derivado fosforilado de la riboflavina, comúnmente utilizado como coenzima en reacciones biológicas.
Flavín Adenín Dinucleótido (FAD): Otra forma coenzimática de la riboflavina, involucrada en diversas reacciones redox en el cuerpo.
El Tetraburato de Riboflavina destaca por sus aplicaciones específicas en el metabolismo lipídico y sus posibles beneficios terapéuticos en el tratamiento de trastornos metabólicos .
Propiedades
IUPAC Name |
[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIWUJSIGSWKK-BBANNHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046892 | |
| Record name | Riboflavin tetrabutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752-56-7 | |
| Record name | Hibon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riboflavin tetrabutyrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboflavin tetrabutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14727 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboflavin tetrabutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOFLAVIN TETRABUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


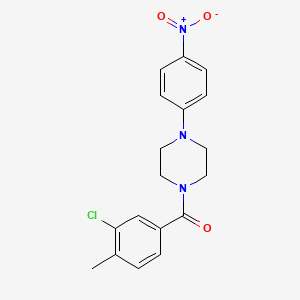
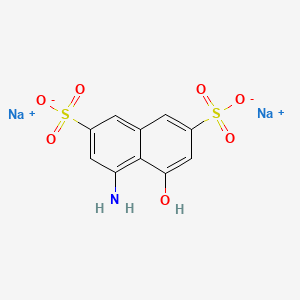
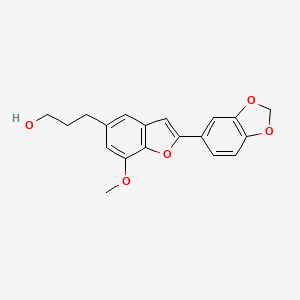
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
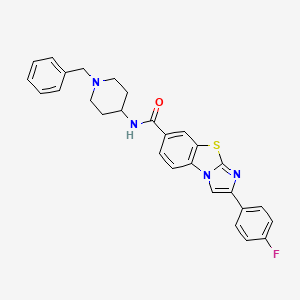
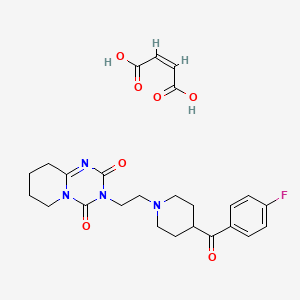
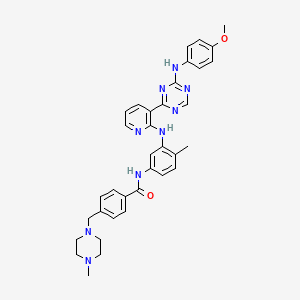
![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
